

3-Hydroxyphthalic anhydride chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxyphthalic anhydride

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An In-depth Technical Guide to **3-Hydroxyphthalic Anhydride**: Chemical Properties and Structure

Introduction

3-Hydroxyphthalic anhydride (3-HPA), with CAS number 37418-88-5, is an important chemical intermediate characterized by a phthalic anhydride core functionalized with a hydroxyl group.[1] This structure imparts unique reactivity, making it a valuable building block in various fields. It serves as a raw material for the synthesis of heat-resistant polymers such as epoxy resins, polyesters, and polyimides.[2] Furthermore, its utility extends to the pharmaceutical and life sciences sectors, where it is employed as a reagent for creating physiologically active substances, including inhibitors of NF-κB and potent microbicides for preventing the sexual transmission of HIV.[2] This guide provides a comprehensive overview of its chemical and structural properties, experimental protocols for its synthesis and characterization, and key reaction workflows for its application.

Chemical Structure and Identifiers

3-Hydroxyphthalic anhydride is a bicyclic aromatic compound. The structure consists of a benzene ring fused to a five-membered anhydride ring, with a hydroxyl group (-OH) substituent on the benzene ring at position 3.

Identifier	Value
IUPAC Name	4-hydroxy-2-benzofuran-1,3-dione[3]
CAS Number	37418-88-5[1][3][4][5]
Molecular Formula	C ₈ H ₄ O ₄ [1][3][5]
SMILES	OC1=C2C(C(=O)OC2=O)=CC=C1[1][3]
InChI	InChI=1S/C8H4O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,9H[1]
InChIKey	CCTOEAMRIIXGDJ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of **3-Hydroxyphthalic anhydride** are summarized below. It typically appears as a white to off-white or beige solid powder.[1][2][6] It is soluble in organic solvents like acetone and ethanol but has limited solubility in water.[1]

Property	Value	Source(s)
Molecular Weight	164.11 g/mol	[1][3]
Melting Point	199-202 °C	[2][4]
Boiling Point (Predicted)	365.4 ± 25.0 °C	[2]
Density (Predicted)	1.624 ± 0.06 g/cm ³	[2]
pKa (Predicted)	6.25 ± 0.20	[2]
Appearance	White to off-white/beige powder	[1][2][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **3-Hydroxyphthalic anhydride**. While raw spectra are not provided, the expected characteristics based on its

structure are outlined below. ChemicalBook provides access to ^1H NMR, ^{13}C NMR, IR, and MS spectra for this compound.[\[7\]](#)

Technique	Expected Characteristics
^1H NMR	Aromatic protons on the benzene ring would appear as a complex multiplet in the aromatic region (approx. 7.0-8.0 ppm). The hydroxyl proton would appear as a broad singlet, with its chemical shift dependent on solvent and concentration.
^{13}C NMR	Carbon signals would be present for the aromatic ring carbons, the carbonyl carbons of the anhydride group (typically downfield, >160 ppm), and the carbon bearing the hydroxyl group.
IR Spectroscopy	Characteristic peaks would include a broad O-H stretch from the hydroxyl group (approx. 3200-3600 cm^{-1}), sharp C=O stretches from the anhydride group (two bands, approx. 1750-1850 cm^{-1}), and C=C stretches from the aromatic ring (approx. 1450-1600 cm^{-1}).
Mass Spectrometry (MS)	The molecular ion peak (M^+) would be observed at $m/z = 164$. The fragmentation pattern would likely involve the loss of CO and CO_2 from the anhydride moiety.

Experimental Protocols

Synthesis of 3-Hydroxyphthalic Anhydride

A documented method for synthesizing 3-HPA involves the hydrolysis of a halogenated precursor followed by dehydration.[\[8\]](#)

Materials:

- 3-Fluorophthalic acid (1.0 mol)
- N,N-dimethylformamide (DMF, 600 mL)
- Potassium hydroxide (KOH, 2.0 mol)
- Cuprous iodide (CuI, 0.03 mol)
- 6.0 mol/L Hydrochloric acid (HCl)
- Dicyclohexylcarbodiimide (DCC, 3.5 mol)
- Acetone
- Anhydrous magnesium sulfate

Procedure:

- Add 3-fluorophthalic acid (184.0 g, 1.0 mol) and N,N-dimethylformamide (600 mL) to a three-necked flask.
- Add potassium hydroxide (112.2 g, 2.0 mol) and cuprous iodide (5.7 g, 0.03 mol) to the reaction mixture.
- Heat the mixture to 100 °C and maintain for 6 hours.
- Monitor the reaction to completion using TLC (methanol:dichloromethane = 1:1, v/v).
- After completion, cool the reaction and adjust the pH to 1.0-2.0 with 6.0 mol/L HCl.
- Filter the solution. Transfer the filtrate to a new three-necked flask.
- With stirring, add dicyclohexylcarbodiimide (722.2 g, 3.5 mol).
- Heat the mixture to 100 °C and incubate for 2 hours to effect dehydration to the anhydride.
- Extract the organic phase with acetone (3 x 600 mL).

- Dry the combined organic phases over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
- The reported yield of **3-hydroxyphthalic anhydride** is 162.3 g (88.2% conversion) with an HPLC purity of 95.5%.^[8]

Thermochemical Characterization

The thermochemical properties of 3-HPA have been determined using several analytical techniques.^[9]

1. Differential Scanning Calorimetry (DSC):

- Purpose: To determine fusion temperature, enthalpy of fusion, and molar heat capacity.
- Methodology: A sample is heated in a DSC instrument (e.g., Perkin Elmer DSC7) at a controlled rate (e.g., 1.0 K/min for fusion analysis, 10.0 K/min for heat capacity) under a nitrogen atmosphere. The instrument is calibrated using a standard like Indium. Purity can be assessed using the fractional fusion technique.^[9]

2. Thermogravimetric Analysis (TGA):

- Purpose: To determine the molar enthalpies of sublimation and vaporization.
- Methodology: A sample is heated in a TGA instrument at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The mass loss as a function of temperature is recorded, allowing for the determination of sublimation and vaporization properties in their respective temperature ranges.^[9]

3. Combustion Calorimetry:

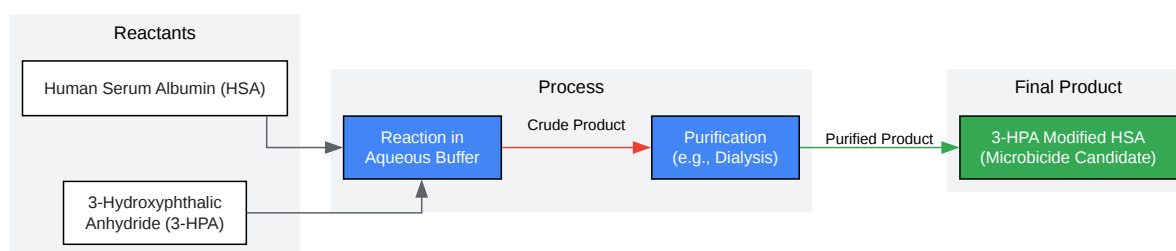
- Purpose: To determine the standard molar enthalpy of formation in the solid phase.
- Methodology: A precise mass of the 3-HPA sample (e.g., 40 mg) is combusted in a high-pressure oxygen atmosphere (e.g., 3.04 MPa) within a bomb calorimeter. The energy released during combustion is measured, from which the enthalpy of combustion and, subsequently, the enthalpy of formation are calculated.^[9]

Applications and Reaction Workflows

A significant application of 3-HPA is in the chemical modification of proteins to create novel bioactive compounds. For instance, modifying human serum albumin (HSA) with 3-HPA has been shown to produce a potent microbicide that inhibits HIV infection by blocking viral entry.[2]

Logical Workflow: Protein Modification with 3-HPA

The following diagram illustrates the general workflow for modifying a protein, such as Human Serum Albumin (HSA), with **3-Hydroxyphthalic anhydride**. This process involves the reaction of the anhydride with nucleophilic residues (like lysine) on the protein surface.

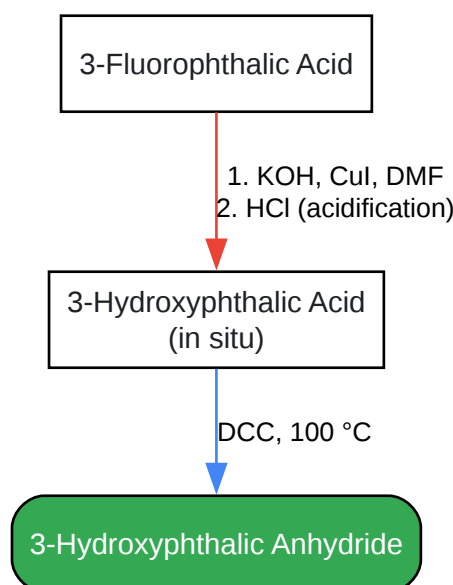


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Caption: Workflow for the synthesis of a protein-based microbicide using 3-HPA.

Synthesis Reaction Pathway Diagram

The synthesis protocol described in section 5.1 can be visualized as a two-step chemical transformation. The first step is a nucleophilic aromatic substitution of fluoride with a hydroxide, and the second step is an intramolecular dehydration (cyclization) to form the anhydride.



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Caption: Reaction pathway for the synthesis of **3-Hydroxyphthalic anhydride**.

Safety Information

3-Hydroxyphthalic anhydride is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3][10] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.[10] It should be stored in a dry, well-ventilated place under an inert atmosphere.[2]

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- To cite this document: BenchChem. [3-Hydroxyphthalic anhydride chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194372#3-hydroxyphthalic-anhydride-chemical-properties-and-structure]

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